Pks13-TE inhibitor 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de Pks13-TE 4 est un composé qui a suscité un intérêt considérable dans le domaine de la chimie médicinale, notamment pour son potentiel en tant qu'agent antituberculeux. Ce composé cible l'enzyme polykétide synthase 13 (Pks13), qui joue un rôle crucial dans la biosynthèse des acides mycoliques, des composants essentiels de la paroi cellulaire de Mycobacterium tuberculosis . En inhibant cette enzyme, l'inhibiteur de Pks13-TE 4 peut potentiellement perturber la synthèse de la paroi cellulaire des bactéries, ce qui en fait un candidat prometteur pour le traitement de la tuberculose .

Méthodes De Préparation

La synthèse de l'inhibiteur de Pks13-TE 4 implique plusieurs étapes et conditions de réaction spécifiques. L'une des voies synthétiques comprend l'utilisation de réactifs tels que le formiate d'ammonium ou l'aniline, la benzoquinone et le formaldéhyde . Les réactions se produisent généralement sous reflux avec des solvants tels que l'éthanol et le tétrahydrofurane . Les méthodes de production industrielle pour ce composé sont encore en cours de développement, mais elles visent à optimiser le rendement et la pureté du produit final tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

L'inhibiteur de Pks13-TE 4 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs courants utilisés dans ces réactions comprennent l'hydroxyde de sodium, l'acide chlorhydrique et le chlorure de benzyltriethylammonium . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui réagissent ensuite pour former le composé inhibiteur final . Le domaine thioestérase de Pks13 est essentiel pour catalyser les réactions de libération et de transfert d'acyle nécessaires à la production des précurseurs d'acide mycoliques .

Applications de la recherche scientifique

L'inhibiteur de Pks13-TE 4 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes d'inhibition des enzymes polykétide synthases . En biologie, il aide à comprendre les voies de biosynthèse des acides mycoliques et leur rôle dans l'intégrité de la paroi cellulaire bactérienne . En médecine, ce composé est étudié comme traitement potentiel de la tuberculose, en particulier pour les souches résistantes aux médicaments . De plus, il a des applications industrielles dans le développement de nouveaux médicaments antituberculeux .

Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de Pks13-TE 4 implique l'inhibition du domaine thioestérase de l'enzyme polykétide synthase 13 . Cette enzyme est responsable de l'étape de condensation finale dans la biosynthèse des acides mycoliques . En se liant au site actif du domaine thioestérase, l'inhibiteur de Pks13-TE 4 empêche la libération et le transfert de groupes acyle, ce qui perturbe la production d'acides mycoliques . Cette inhibition affaiblit la paroi cellulaire bactérienne, conduisant à la mort de Mycobacterium tuberculosis .

Applications De Recherche Scientifique

Pks13-TE inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition mechanisms of polyketide synthase enzymes . In biology, it helps in understanding the biosynthesis pathways of mycolic acids and their role in bacterial cell wall integrity . In medicine, this compound is being explored as a potential treatment for tuberculosis, especially for drug-resistant strains . Additionally, it has industrial applications in the development of new antitubercular drugs .

Mécanisme D'action

The mechanism of action of Pks13-TE inhibitor 4 involves the inhibition of the thioesterase domain of the polyketide synthase 13 enzyme . This enzyme is responsible for the final condensation step in the biosynthesis of mycolic acids . By binding to the active site of the thioesterase domain, this compound prevents the release and transfer of acyl groups, thereby disrupting the production of mycolic acids . This inhibition weakens the bacterial cell wall, leading to the death of Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

L'inhibiteur de Pks13-TE 4 est unique par rapport aux autres composés similaires en raison de son ciblage spécifique du domaine thioestérase de Pks13 . Des composés similaires incluent des dérivés de benzofurane, de thiophène, de coumestan et de β-lactone, qui inhibent également l'enzyme Pks13 mais peuvent avoir différents modes de liaison et d'efficacité . L'unicité de l'inhibiteur de Pks13-TE 4 réside dans son mode de liaison distinct et sa puissance antituberculeuse améliorée .

Propriétés

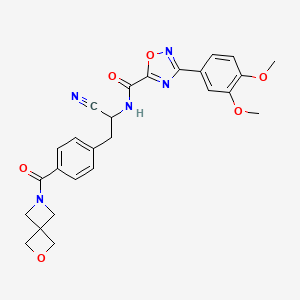

Formule moléculaire |

C26H25N5O6 |

|---|---|

Poids moléculaire |

503.5 g/mol |

Nom IUPAC |

N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |

InChI |

InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32) |

Clé InChI |

ODHZSXUYALGJKC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.